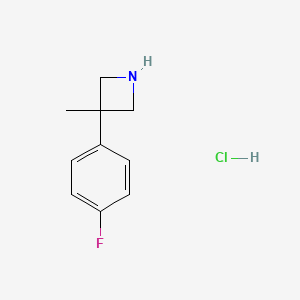

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorinated azetidine compounds and their potential applications in medicinal chemistry. Fluorinated azetidines, such as 3-fluoroazetidinecarboxylic acids and 3-fluoropyrrolidines, are of interest due to their structural uniqueness and potential biological activity. These compounds are often used as building blocks for pharmaceuticals and have shown promise in inhibiting cancer cell growth .

Synthesis Analysis

The synthesis of related 3-fluoroazetidine compounds involves several key steps. For instance, the synthesis of 3-fluoroazetidinecarboxylic acids starts with the bromofluorination of certain precursors, followed by reduction, ring closure, and protective group manipulation . Another approach for synthesizing 3-fluoropyrrolidines and 3-fluoroazetidines includes bromofluorination of alkenyl azides, reduction to amines, and cyclization to yield the azaheterocycles . These methods highlight the complexity and the multi-step nature of synthesizing fluorinated azetidine derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated azetidines is characterized by the presence of a fluorine atom, which can significantly influence the chemical and biological properties of the molecule. The introduction of fluorine can enhance the stability of the compound and affect its interaction with biological targets . The papers do not provide detailed molecular structure analysis of "this compound," but the structural motifs discussed are relevant to understanding the behavior of fluorinated azetidines in general.

Chemical Reactions Analysis

Fluorinated azetidines participate in various chemical reactions that are useful in medicinal chemistry. For example, the presence of a fluorine atom can alter the reactivity of the azetidine ring, making it a versatile building block for the synthesis of more complex molecules . The papers do not detail specific reactions for "this compound," but the synthesis pathways described for related compounds involve reactions such as bromofluorination, reduction, and cyclization.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated azetidines are influenced by the presence of the fluorine atom. Fluorine's high electronegativity can affect the acidity, lipophilicity, and metabolic stability of the compound . These properties are crucial for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems. The papers provided do not offer specific data on the physical and chemical properties of "this compound."

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonist Development : Harrison et al. (2001) synthesized a water-soluble neurokinin-1 receptor antagonist. This compound demonstrated efficacy in pre-clinical tests for emesis and depression, highlighting its potential therapeutic applications (Harrison et al., 2001).

Synthesis of Cyclic Fluorinated Beta-Amino Acid : Van Hende et al. (2009) focused on the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid. This compound holds high potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Development of Antibacterial Agents : Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones. Their synthesized compound showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Antioxidant and Anticancer Properties : Sunil et al. (2010) investigated the in vitro antioxidant properties of triazolo-thiadiazoles. They found that these compounds exhibited cytotoxic effects on hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Sunil et al., 2010).

Antitumor Activity of Benzothiazoles : Bradshaw et al. (2002) evaluated amino acid prodrugs of antitumor benzothiazoles. These prodrugs, designed to overcome drug lipophilicity limitations, showed potential in treating breast and ovarian tumors (Bradshaw et al., 2002).

Synthesis of Quinazolinone Derivatives as Analgesic Agents : Farag et al. (2012) synthesized novel 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives. These compounds were screened for their anti-inflammatory and analgesic activity (Farag et al., 2012).

Development of Antipsychotic Agents : Wise et al. (1985) examined the effects of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Their study suggested a reduced propensity for neurological side effects (Wise et al., 1985).

Wirkmechanismus

Target of Action

Compounds like “3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride” often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific compound and its intended use .

Mode of Action

Once the compound binds to its target, it can inhibit or enhance the target’s function. This can lead to a variety of effects, depending on the role of the target in the body .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might enhance a pathway that promotes the body’s natural healing processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted. These properties can greatly affect the compound’s bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action can vary widely, depending on the specific compound and its mode of action. These effects can range from the death of harmful cells to the reduction of inflammation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

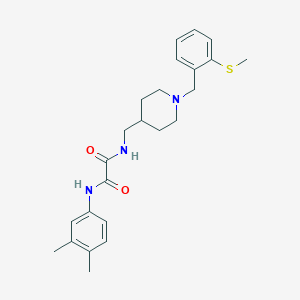

IUPAC Name |

3-(4-fluorophenyl)-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-10(6-12-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALYPEXAVQHGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2411263-25-5 |

Source

|

| Record name | 3-(4-fluorophenyl)-3-methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)

![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)

![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)